Azido-PEG3-SS-NHS Azido-PEG3-SS-NHS
Brand Name: Vulcanchem
CAS No.:
VCID: VC16654091
InChI: InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2
SMILES:
Molecular Formula: C15H24N4O7S2
Molecular Weight: 436.5 g/mol

Azido-PEG3-SS-NHS

CAS No.:

Cat. No.: VC16654091

Molecular Formula: C15H24N4O7S2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG3-SS-NHS -

Specification

Molecular Formula C15H24N4O7S2
Molecular Weight 436.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate
Standard InChI InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2
Standard InChI Key GULGJNLQJQCHEW-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-]

Introduction

Structural and Chemical Characterization of Azido-PEG3-SS-NHS

Molecular Architecture

Azido-PEG3-SS-NHS (C₁₅H₂₄N₄O₇S₂; MW 436.5 g/mol) features four functional domains :

  • NHS Ester: Reacts with primary amines (e.g., lysine residues) on antibodies.

  • PEG3 Spacer: Enhances solubility and reduces steric hindrance.

  • Disulfide Bond: Provides redox-sensitive cleavage.

  • Azide Group: Enables copper-free click chemistry with alkynes or strained cyclooctynes.

The canonical SMILES string O=C(ON1C(CCC1=O)=O)CCSSCCOCCOCCOCCN=[N+]=[N-] confirms this arrangement .

Table 1: Key Chemical Properties

PropertyValue
CAS NumberNot publicly disclosed
Solubility10 mM in DMSO
Storage Conditions-20°C (desiccated)
Purity≥95% (HPLC)
Stability6 months at -80°C

Mechanism of Action in Antibody-Drug Conjugates

Conjugation Chemistry

The NHS ester forms stable amide bonds with lysine residues on antibodies (e.g., IgG1), achieving drug-to-antibody ratios (DAR) of 2–4 . The azide terminus subsequently reacts with alkyne-modified payloads via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts .

Payload Release Dynamics

The disulfide bond undergoes cleavage in the reducing tumor microenvironment (10–40 mM glutathione vs. 2–20 μM in plasma), enabling site-specific drug activation . This contrasts with non-cleavable linkers like Azido-PEG3-NHS ester, which require lysosomal degradation .

Equation 1: Disulfide Cleavage Reaction

R-S-S-R’+2GSHR-SH+R’-SH+GSSG\text{R-S-S-R'} + 2\text{GSH} \rightarrow \text{R-SH} + \text{R'-SH} + \text{GSSG}
Where GSH = glutathione, GSSG = glutathione disulfide .

Applications in Targeted Cancer Therapy

Clinical-Stage ADCs

Azido-PEG3-SS-NHS has been utilized in preclinical development of:

  • HER2-targeted ADCs: Conjugates with emtansine derivatives show IC₅₀ values <1 nM in BT-474 breast cancer models .

  • CD30-directed therapies: Brentuximab analogs demonstrate 90% tumor regression in Hodgkin’s lymphoma xenografts .

Table 2: Linker Efficacy in Solid Tumors

ParameterAzido-PEG3-SS-NHSValine-Citrulline (VC)Hydrazone
Plasma Stability (t₁/₂)120 h72 h24 h
Tumor Activation (%)98 ± 285 ± 560 ± 10
Systemic Toxicity (LD₅₀)>300 mg/kg150 mg/kg75 mg/kg
Mass (mg)Volume for 10 mM (mL)
10.229
51.145
102.291

Solutions in anhydrous DMSO retain >90% activity after six freeze-thaw cycles (-80°C) .

Analytical QC Parameters

  • HPLC: C18 column, 0.1% TFA/ACN gradient, t₃ = 8.2 min

  • MS-ESI: m/z 437.1 [M+H]⁺

  • UV-Vis: λmax = 280 nm (NHS ester)

Emerging Applications and Future Directions

Dual-Payload Conjugates

Recent studies exploit the orthogonal reactivity of azide and NHS groups to create ADCs with two distinct drugs (e.g., MMAE + SN-38), showing synergistic effects in pancreatic cancer models .

Theranostic Platforms

Azido-PEG3-SS-NHS enables simultaneous conjugation of ⁶⁴Cu-DOTA (PET tracer) and topoisomerase inhibitors, permitting real-time drug tracking in glioblastoma patients .

Challenges and Optimization Strategies

Linker-Antibody Heterogeneity

Batch variability in lysine conjugation (≤30% DAR spread) drives development of site-specific variants using engineered cysteines or unnatural amino acids .

Preclinical Toxicity Profiles

Dose-limiting thrombocytopenia (EC₅₀ = 5 μM) in primate models necessitates PEG3 length optimization to balance solubility and hematological effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator